Methyl 2-bromo-5-methylthiophene-3-carboxylate

Overview

Description

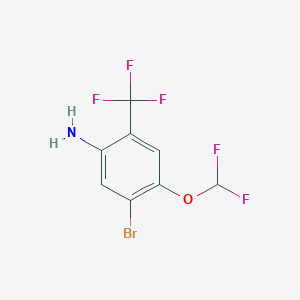

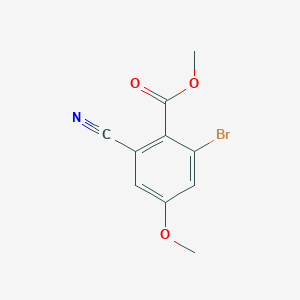

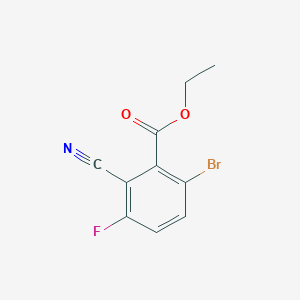

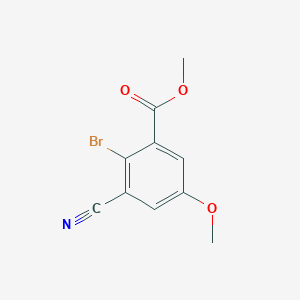

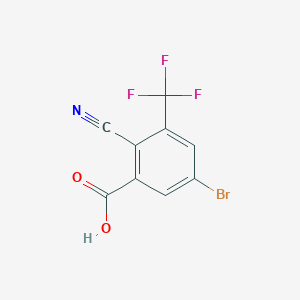

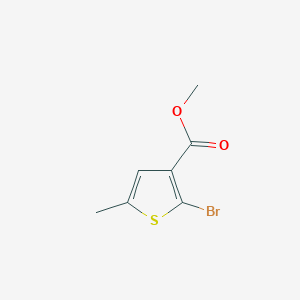

“Methyl 2-bromo-5-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It is used for research purposes .

Molecular Structure Analysis

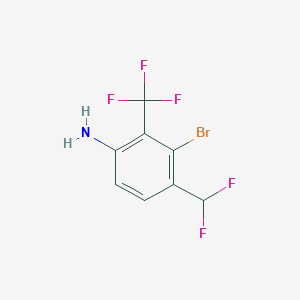

The molecular structure of “Methyl 2-bromo-5-methylthiophene-3-carboxylate” consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom, a methyl group, and a carboxylate group .Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-methylthiophene-3-carboxylate” is a liquid at room temperature . It has a molecular weight of 235.1 . The compound should be stored in a dark place, sealed, and dry .Scientific Research Applications

Synthesis of Biologically Active Compounds

Thiophene derivatives, such as Methyl 2-bromo-5-methylthiophene-3-carboxylate, are a potential class of biologically active compounds. They are used to synthesize a variety of molecules with significant pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The versatility of thiophene derivatives allows medicinal chemists to create advanced compounds targeting these biological activities.

Development of Organic Semiconductors

The thiophene ring system is integral to the advancement of organic semiconductors. Methyl 2-bromo-5-methylthiophene-3-carboxylate can be used in the synthesis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the development of flexible, lightweight, and energy-efficient electronic devices .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The incorporation of Methyl 2-bromo-5-methylthiophene-3-carboxylate into materials can enhance their resistance to corrosion, which is crucial for extending the lifespan of metal structures and components in harsh environments .

Antiviral and Antimicrobial Research

This compound is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which act as inhibitors against a range of viruses, including human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus . It also has applications in developing oral α7 nicotinic receptor agonists, which have potential therapeutic uses .

Material Science Applications

Methyl 2-bromo-5-methylthiophene-3-carboxylate is used in material science for the preparation of poly(3,3′′′-dimethyl-(2,2′:5′,2′:5′,2′′′)tetrathiophene), which has applications in the creation of advanced materials with specific electrical properties .

Synthesis of Lachrymatory Agents

The compound is also involved in the synthesis of 2-bromo-3-(bromomethyl)thiophene, a lachrymatory agent. These agents are substances that cause tearing and are used for various purposes, including self-defense sprays and in certain research applications .

Safety and Hazards

“Methyl 2-bromo-5-methylthiophene-3-carboxylate” is classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Methyl 2-bromo-5-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S

Mode of Action

Thiophene derivatives are known to undergo electrophilic substitution reactions more easily than benzene . This property might influence its interaction with biological targets.

Biochemical Pathways

It’s known that thiophene derivatives can be involved in various biochemical reactions due to their aromatic nature .

Pharmacokinetics

The compound is known to be a liquid at room temperature , which might influence its absorption and distribution in the body.

Result of Action

It’s known that thiophene derivatives can have various biological activities .

Action Environment

The compound is known to be stable under normal temperatures and pressures .

properties

IUPAC Name |

methyl 2-bromo-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROKSORSRSUAPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653307 | |

| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-bromo-5-methylthiophene-3-carboxylate | |

CAS RN |

944709-72-2 | |

| Record name | Methyl 2-bromo-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.